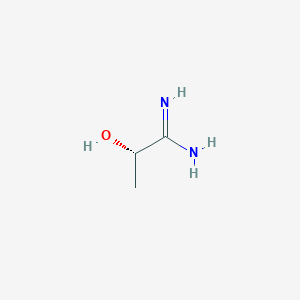

(2S)-2-hydroxypropanimidamide

Description

(2S)-2-Hydroxypropanimidamide, also known as 2-hydroxypropionamidine, is a chiral organic compound with the molecular formula C₃H₈N₂O and CAS RN 1314999-69-3 . It is structurally characterized by a hydroxyl (-OH) group and an amidine (-C(NH₂)NH₂) group attached to the second carbon of a propane backbone in the (2S) configuration. This stereochemistry is critical for its interactions in biological systems, particularly in pharmaceutical applications.

Properties

IUPAC Name |

(2S)-2-hydroxypropanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGDWKWUYZNZIF-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=N)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-hydroxypropanimidamide typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-hydroxypropanoic acid.

Amidation Reaction: The hydroxyl group of the precursor is converted into an amidine group through a series of chemical reactions. This often involves the use of reagents like ammonia or amines in the presence of catalysts.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (2S)-2-hydroxypropanimidamide in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-hydroxypropanimidamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-hydroxypropanimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amidine group can be reduced to form amines.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amidine group results in primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

- Antiviral Activity : Research indicates that (2S)-2-hydroxypropanimidamide exhibits antiviral properties, particularly against various RNA viruses. Studies have shown its efficacy in inhibiting viral replication in cell cultures.

- Antimicrobial Properties : The compound has been tested for antibacterial activity against several strains of bacteria, showing promising results in inhibiting growth.

Biochemical Research

- Enzyme Inhibition : (2S)-2-hydroxypropanimidamide acts as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for potential applications in metabolic disorders.

- Cell Signaling Modulation : The compound has been observed to modulate key signaling pathways, including those involved in inflammation and apoptosis. This modulation can be crucial for developing therapies targeting inflammatory diseases.

Summary of Biological Activities

Case Study: Antiviral Efficacy

In a recent study, (2S)-2-hydroxypropanimidamide was tested against the influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent for influenza infections.

Case Study: Antimicrobial Testing

A series of experiments evaluated the antimicrobial properties of (2S)-2-hydroxypropanimidamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations, highlighting its potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of (2S)-2-hydroxypropanimidamide involves its interaction with specific molecular targets. The hydroxyl and amidine groups can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Properties :

- Solubility: Limited data exist, but its hydrochloride salt form (e.g., (2S)-2-hydroxypropanimidamide hydrochloride) likely enhances aqueous solubility .

- Stability: No specific reactivity hazards are reported, though incompatibility with strong oxidizers is noted for structurally similar amidines .

- Applications : Primarily used in scientific research and industrial synthesis, particularly in chiral chemistry for drug discovery .

Stereoisomers: (2S) vs. (2R) Enantiomers

The (2R)-enantiomer, (2R)-2-hydroxypropanimidamide hydrochloride (CAS: 4024-05-9 ), shares the same functional groups but differs in stereochemistry. This distinction significantly impacts biological activity and synthetic utility:

Key Insight : Enantiomeric purity is crucial for drug efficacy. For example, the (2R)-form has demonstrated direct utility in synthesizing antiviral agents, whereas the (2S)-form is often a precursor in asymmetric catalysis .

Structural Analogues: Amidines and Derivatives

Amidine derivatives share functional similarities but differ in backbone structure and substituents, leading to varied applications:

a) (2S)-2,5-Diaminopentanamide Dihydrochloride

- Structure : Contains two amine groups and an amidine moiety.

- Applications : Used in peptide mimetics and enzyme inhibitors.

- Safety: Limited toxicological data; precautions include avoiding inhalation and contact with oxidizers .

b) 2-Hydroxypropionamidine (Non-chiral)

- Structure : Lacks stereochemical specificity.

- Applications : Less valuable in enantioselective synthesis compared to the (2S)-form .

c) (2R)-2-Hydroxypropanimidamide Monohydrochloride

- Salt Form: Monohydrochloride vs. dihydrochloride in related compounds.

- Impact : Alters solubility and crystallinity, influencing formulation in drug development .

Biological Activity

(2S)-2-hydroxypropanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiplasmodial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including in vitro and in vivo evaluations, metabolic stability, and cytotoxicity assessments.

Chemical Structure and Properties

(2S)-2-hydroxypropanimidamide is classified as a propanamidine derivative. Its structure allows for interactions with biological targets, making it a candidate for therapeutic applications, particularly against malaria.

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of compounds related to (2S)-2-hydroxypropanimidamide. Specifically, a series of 3-hydroxypropanamidines have shown promising results against Plasmodium falciparum, the causative agent of malaria:

- In Vitro Activity : Compounds in this series exhibited significant antiplasmodial activity with IC50 values ranging from 5 to 12 nM against chloroquine-sensitive and multidrug-resistant strains of P. falciparum .

- In Vivo Efficacy : In mouse models infected with Plasmodium berghei, the lead compound demonstrated a cure rate of 66% at a dosage of 50 mg/kg, indicating effective oral bioavailability and rapid absorption .

Table 1: Antiplasmodial Activity of Selected Compounds

| Compound | IC50 (nM) | Strain | Cure Rate (%) |

|---|---|---|---|

| Compound 22 | 5 | CQ-sensitive (3D7) | 66 at 50 mg/kg |

| Compound 22 | 12 | Multidrug-resistant (Dd2) | 33 at 30 mg/kg |

Cytotoxicity and Selectivity

The cytotoxic effects of (2S)-2-hydroxypropanimidamide and its analogs were evaluated across several human cell lines:

- Low Cytotoxicity : The compounds demonstrated low cytotoxicity against HepG2, HeLa, and HEK293 cells, with selectivity indices indicating favorable profiles for further development .

- Metabolic Stability : The metabolic stability of the most active compound was assessed in human liver microsomes, showing an impressive stability rate of 86% after 40 minutes .

Table 2: Cytotoxicity Assessment

| Compound | Cell Line | Cytotoxicity (IC50 μM) | Selectivity Index |

|---|---|---|---|

| Compound 22 | HepG2 | >50 | High |

| Compound 22 | HeLa | >50 | High |

| Compound 22 | HEK293 | >50 | High |

The mechanism by which (2S)-2-hydroxypropanimidamide exerts its antiplasmodial effects involves inhibition of the heme detoxification pathway in P. falciparum. This disruption is critical as it hampers the parasite's ability to manage toxic heme released during hemoglobin digestion.

Case Studies and Research Findings

Several case studies have explored the broader implications of using propanamidine derivatives in drug development:

- Case Study on Integrated Approaches : A recent case study highlighted the application of integrated testing approaches for assessing chronic toxicity and carcinogenicity in agrichemicals, which may inform future studies on similar compounds .

- Comparative Studies : Comparative analyses with other classes of compounds have shown that while some derivatives exhibit potent activity, others lack efficacy, underscoring the need for targeted modifications to enhance biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.